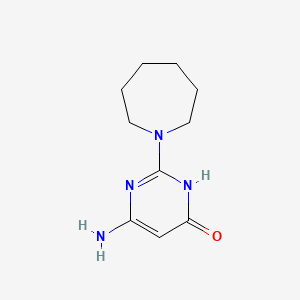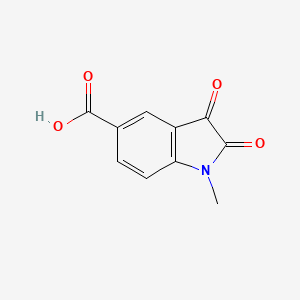
(E)-2-(trifluoromethoxy)benzaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(trifluoromethoxy)benzaldehyde oxime is an organic compound characterized by the presence of a trifluoromethoxy group attached to a benzaldehyde oxime structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(trifluoromethoxy)benzaldehyde oxime typically involves the reaction of 2-(trifluoromethoxy)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to ensure the formation of the oxime.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-(trifluoromethoxy)benzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Substituted benzaldehyde derivatives.
Applications De Recherche Scientifique
(E)-2-(trifluoromethoxy)benzaldehyde oxime has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mécanisme D'action
The mechanism of action of (E)-2-(trifluoromethoxy)benzaldehyde oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively bind to its targets and modulate their activity. This can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(trifluoromethoxy)benzaldehyde: Lacks the oxime group but shares the trifluoromethoxy substitution.
Benzaldehyde oxime: Lacks the trifluoromethoxy group but contains the oxime functionality.
3-(trifluoromethoxy)benzaldehyde: Similar structure but with the trifluoromethoxy group in a different position.
Uniqueness
(E)-2-(trifluoromethoxy)benzaldehyde oxime is unique due to the combination of the trifluoromethoxy group and the oxime functionality. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H6F3NO2 |
|---|---|
Poids moléculaire |
205.13 g/mol |
Nom IUPAC |
(NZ)-N-[[2-(trifluoromethoxy)phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)14-7-4-2-1-3-6(7)5-12-13/h1-5,13H/b12-5- |
Clé InChI |
ZMULZVILNURIQY-XGICHPGQSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=N\O)OC(F)(F)F |
SMILES canonique |
C1=CC=C(C(=C1)C=NO)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


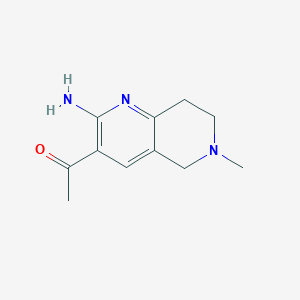
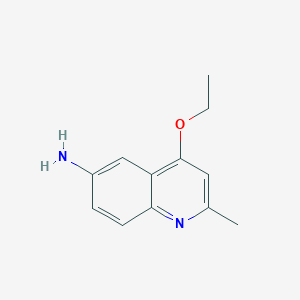
![3-Cyclopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11894853.png)

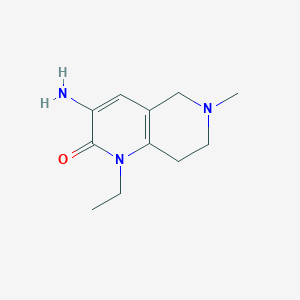

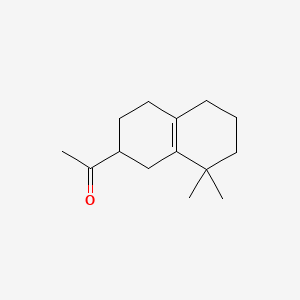
![4-Methoxy-[1,3]dioxolo[4,5-h]isoquinoline](/img/structure/B11894873.png)


